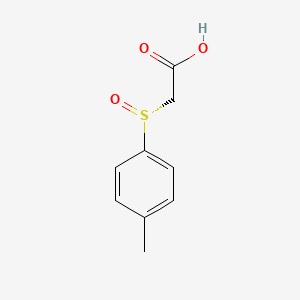
2-Acetamidobenzenesulfonic acid;barium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamidobenzenesulfonic acid;barium(2+) is a chemical compound listed in the PubChem database, which is a public chemical database at the National Library of Medicine. This compound is part of a vast collection of chemical information that serves the scientific community by providing data on chemical properties, structures, and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidobenzenesulfonic acid;barium(2+) involves several steps, including the use of various reagents and catalysts. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
One-pot synthesis: This method involves combining all reactants in a single reaction vessel, which can simplify the process and reduce the need for purification steps.
Metal-catalyzed reactions: These reactions often use transition metals as catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of 2-Acetamidobenzenesulfonic acid;barium(2+) typically involves scaling up the laboratory synthesis methods to produce larger quantities. This can include:
Batch processing: Producing the compound in large batches, which allows for better control over reaction conditions and product quality.
Continuous flow processing: A more modern approach that involves continuously feeding reactants into a reactor and continuously removing products, which can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidobenzenesulfonic acid;barium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metals like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
2-Acetamidobenzenesulfonic acid;barium(2+) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetamidobenzenesulfonic acid;barium(2+) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or activate specific receptors, leading to changes in cellular processes .
Properties
CAS No. |
6935-89-3 |
|---|---|
Molecular Formula |
C8H9BaNO4S+2 |
Molecular Weight |
352.56 g/mol |
IUPAC Name |
2-acetamidobenzenesulfonic acid;barium(2+) |
InChI |
InChI=1S/C8H9NO4S.Ba/c1-6(10)9-7-4-2-3-5-8(7)14(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+2 |
InChI Key |
GEKOVPRHJUIFNF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1S(=O)(=O)O.[Ba+2] |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1S(=O)(=O)O.[Ba+2] |
Key on ui other cas no. |
6935-89-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B1505649.png)












